molecular formula C16H25Cl2N B018374 Desmethylsibutramine hydrochloride CAS No. 84467-94-7

Desmethylsibutramine hydrochloride

Cat. No. B018374
CAS RN: 84467-94-7
M. Wt: 302.3 g/mol
InChI Key: OUVFHVJVFLFXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric synthesis of (R)-desmethylsibutramine, a single enantiomer version of this metabolite, has been achieved through a catalytic enantioselective addition of iBuLi to aldimine, derived from methyl amine and 1-(4-chlorophenyl) cyclobutanecarboxaldehyde (Krishnamurthy, Han, Wald, & Senanayake, 2002). Another practical synthesis of enantiomerically pure (R)- and (S)-desmethylsibutramine has been outlined, useful for large-scale production (Han et al., 2002).

Molecular Structure Analysis

The molecular structure of desmethylsibutramine hydrochloride has been studied through various methods, including single-crystal X-ray diffraction analysis. The analysis of its crystal chemistry reveals significant insights into its structural properties (Maccaroni et al., 2008).

Chemical Reactions and Properties

Research on sibutramine and its metabolites, including desmethylsibutramine, has mainly focused on their pharmacological aspects. The chemical reactions and properties are closely related to their function as monoamine reuptake inhibitors, which is central to their therapeutic use in obesity treatment (Buckett, Thomas, & Luscombe, 1988).

Physical Properties Analysis

The physical properties of desmethylsibutramine hydrochloride, such as solubility, melting point, and stability, are crucial for its pharmaceutical formulation. Studies on sibutramine hydrochloride, the parent compound, provide insights into these aspects. For instance, the thermal, diffractometric, and spectroscopic characterization of sibutramine provides essential information on its physical properties (Maccaroni et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often studied in the context of pharmacokinetics and metabolism. For example, the determination of sibutramine and its metabolites in human plasma using liquid chromatography–mass spectrometry sheds light on its chemical behavior in biological systems (Ding, Hao, Huang, & Zhang, 2003).

Scientific Research Applications

  • Clinical Applications in Obesity Research : A study by Ding et al. (2003) developed a sensitive method for the simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma. This method has potential clinical applications in weight loss and obesity research (Ding, Hao, Huang, & Zhang, 2003).

  • Anorexic and Behavioral Effects : Research by Glick et al. (2000) found that desmethylsibutramine and didesmethylsibutramine exhibit greater anorexic effects than racemic sibutramine. Both drugs increased locomotor activity and reduced immobilized time in swim tests (Glick, Haskew, Maisonneuve, Carlson, & Jerussi, 2000).

  • Asymmetric Synthesis : Krishnamurthy et al. (2002) demonstrated the first asymmetric synthesis of (R)-desmethylsibutramine. This single enantiomer of the anti-obesity drug sibutramine showcases a new strategy for synthesizing active metabolites of anti-obesity drugs (Krishnamurthy, Han, Wald, & Senanayake, 2002).

  • Detection in Dietary Supplements : Roh et al. (2011) developed a method using UPLC/Q-TOF MS for detecting tadalafil and N-desmethylsibutramine in dietary supplements, providing a fast and accurate method for detecting drug adulteration (Roh, Kang, Park, Huh, Lee, Park, Kim, & Kwon, 2011).

  • Electronic Properties for Analgesic Activity : A study on O-desmethyltramadol hydrochloride, a structurally similar compound, by Arjunan et al. (2014) showed promising structural and electronic properties with potential for analgesic activity (Arjunan, Santhanam, Marchewka, Mohan, 2014).

  • Apoptosis of Aortic Endothelial Cells : Research by Morikawa et al. (2017) indicated that sibutramine induces apoptosis in aortic endothelial cells through increased production of reactive oxygen species and decreased nitric oxide levels, which could contribute to its vasoconstriction-causing side effects (Morikawa, Shibata, Okumura, Ikari, Sasajima, Suenami, Sato, Takekoshi, El-Kabbani, & Matsunaga, 2017).

  • Detection in Health Food Products : Huang et al. (2008) developed an HPLC-UV-ESI-MS method to effectively detect and quantify sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control (Huang, Xiao, Luo, Chen, & Yao, 2008).

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFHVJVFLFXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylsibutramine hydrochloride

CAS RN

84467-94-7
Record name Desmethylsibutramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylsibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLSIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylsibutramine hydrochloride
Reactant of Route 2
Desmethylsibutramine hydrochloride
Reactant of Route 3
Desmethylsibutramine hydrochloride
Reactant of Route 4
Desmethylsibutramine hydrochloride
Reactant of Route 5
Desmethylsibutramine hydrochloride
Reactant of Route 6
Desmethylsibutramine hydrochloride

Citations

For This Compound
24
Citations
X WU, N ZHANG, L MA, X XIAO - Chinese Journal of …, 2013 - ingentaconnect.com
… Conclusion: Potentiometric titration carried out with sodium hydroxide (0.1 mol·L-1) in ethanol is suitable for determination of N-/N,N-di-desmethylsibutramine hydrochloride and the …
Number of citations: 0 www.ingentaconnect.com
D Blachut, A Siwinska-Ziolkowska, B Szukalski… - Probl Forensic Sci, 2007 - ojp.gov
… This paper identifies and presents the analytical profile of N-desmethylsibutramine hydrochloride, a new component of Chinese slimming products that is a metabolite of sibutramine …
Number of citations: 10 www.ojp.gov
F Song, D Monroe, A El-Demerdash… - Journal of Pharmaceutical …, 2014 - Elsevier
A new method has been developed using flow injection tandem mass spectrometry to semi-quantitatively screen for weight loss drugs, including sibutramine, N-desmethylsibutramine, N…
Number of citations: 52 www.sciencedirect.com
K Stypułkowska, A Błażewicz, J Maurin, K Sarna… - … of pharmaceutical and …, 2011 - Elsevier
… Deeper analysis showed that it was N-desmethylsibutramine hydrochloride. In Fig. 2c on the diffraction pattern of such LiDa powder a diffraction pattern of DSIB is superimposed. …
Number of citations: 40 www.sciencedirect.com
H Mao, M Qi, Y Zhou, X Huang, L Zhang, Y Jin… - RSC …, 2015 - pubs.rsc.org
… Sibutramine hydrochloride monohydrate, mono-desmethylsibutramine hydrochloride, di-desmethylsibutramine hydrochloride, genistein, daidzein, salidroside, chlorogenic acid, caffeic …
Number of citations: 17 pubs.rsc.org
P Wilson, C Masse - Journal of AOAC International, 2016 - academic.oup.com
… Didesmethyl sibutramine, desmethylsibutramine hydrochloride, and rimonabant hydrochloride were purchased from Toronto Research Chemicals (Toronto, Canada). Sibutramine …
Number of citations: 11 academic.oup.com
CL Kee, CS Lai, X Ge, MY Low, LA Ciolino - Journal of Chromatography A, 2012 - Elsevier
… For the studies with the third GC–MS system, sibutramine hydrochloride monohydrate and desmethylsibutramine hydrochloride were obtained from Abbott Laboratories (Worcester, MA, …
Number of citations: 11 www.sciencedirect.com
Y Zeng, Y Xu, CL Kee, MY Low… - Drug Testing and …, 2016 - Wiley Online Library
In this study, a liquid chromatography‐tandem mass spectrometry (LC‐MS/MS) with scheduled multiple reaction monitoring (MRM) enhanced product ion (EPI) method was developed …
K Skalicka-Woźniak, MI Georgiev, IE Orhan - Food and chemical toxicology, 2017 - Elsevier
The popularity of herbal medicines and dietary supplements is increasing all over the world due to the many side-effects assigned to synthetic drugs. Herbal remedies should be …
Number of citations: 76 www.sciencedirect.com
H Xu, S Zhang, R DU, J Zhou, S Weng - Se pu= Chinese Journal of …, 2022 - europepmc.org
建立了基于超高效液相色谱-Orbitrap 高分辨质谱的快速筛查及确证减肥和壮阳类保健食品中 32 种非法添加药物的分析方法, 并总结了数据库建立和应用的相关要点. 研究对象聚焦于非法添加…
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.